molecular formula C11H22N2O3 B1478259 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one CAS No. 2098001-94-4

3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Cat. No. B1478259
CAS RN: 2098001-94-4
M. Wt: 230.3 g/mol
InChI Key: FKEPICUEQVYWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is 230.3 g/mol. The exact molecular structure is not provided in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Agents : Compounds with amino- and hydroxy-substituted cyclic amino groups, akin to the structure of interest, have been explored for their antibacterial properties. For example, pyridonecarboxylic acids synthesized with similar structural motifs have shown significant antibacterial activity, suggesting potential for developing new antibacterial agents (Egawa et al., 1984).
  • Enantioselective Synthesis : The compound's structural framework is relevant in the synthesis of bioactive molecules. Techniques involving proline-catalyzed sequential reactions have been utilized to achieve enantioselective synthesis of compounds, indicating the utility of such structures in synthesizing biologically active molecules (Jha et al., 2010).

Polymer Science Applications

  • Organoelement Copolymers : The functional groups present in the compound of interest are suitable for forming copolymers. Research involving the synthesis of organoelement copolymers based on polydimethylsiloxanes and aminophosphonates demonstrates the versatility of similar functional groups in creating materials with novel properties (Milenin et al., 2018).

Synthetic Methodologies

  • Peptide Coupling Reagent : Organophosphorus compounds structurally related to the compound have been employed as efficient coupling reagents for peptide synthesis. This showcases the compound's potential utility in facilitating bond formation between amino acid residues (Fan et al., 1996).
  • Modification of Hydrogels : The amino functional groups are key in modifying hydrogels through condensation reactions, suggesting applications in material science for developing modified polymers with enhanced properties (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards associated with 3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one are not explicitly mentioned in the search results. As with any chemical, it should be handled with caution to avoid direct contact .

properties

IUPAC Name

3-amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEPICUEQVYWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.